molecular formula C11H12O4 B2682765 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid CAS No. 127264-07-7

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid

Cat. No.: B2682765
CAS No.: 127264-07-7
M. Wt: 208.213
InChI Key: CQJUSOWHUIENHK-UHFFFAOYSA-N
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Description

2-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid is an organic compound characterized by its unique benzodioxepin ring structureIts molecular formula is C11H12O4, and it is known for its stability and reactivity under specific conditions .

Scientific Research Applications

2-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid has diverse applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid typically involves the cyclization of catechol derivatives with appropriate acetic acid precursors.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 2-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison: Compared to its analogs, 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid is unique due to its acetic acid moiety, which imparts distinct chemical reactivity and biological activity. Its stability and ease of modification make it a versatile compound for various applications.

Properties

IUPAC Name

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c12-11(13)7-8-2-3-9-10(6-8)15-5-1-4-14-9/h2-3,6H,1,4-5,7H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQJUSOWHUIENHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)CC(=O)O)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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